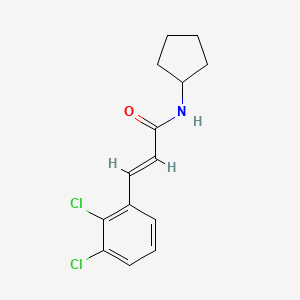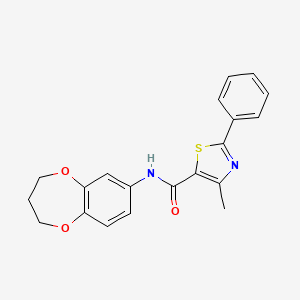![molecular formula C17H22N2O2 B7477814 N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B7477814.png)
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide, also known as PCC, is a synthetic compound that has garnered significant attention in the scientific community due to its potential pharmacological properties. PCC is a cyclobutane derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological processes, including learning and memory, synaptic plasticity, and drug addiction. N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide binds to a specific site on the mGluR5 receptor, which enhances the receptor's activity and leads to downstream signaling pathways that result in the observed effects of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide.
Biochemical and Physiological Effects:
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of glutamate signaling, the regulation of dopamine release, and the enhancement of synaptic plasticity. These effects are believed to underlie the observed anxiolytic, antidepressant-like, and antipsychotic effects of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide is its high potency and selectivity for the mGluR5 receptor, which allows for precise modulation of glutamate signaling. However, one limitation of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide's effects may vary depending on the specific experimental conditions and animal models used.
Zukünftige Richtungen
There are several future directions for research on N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide, including the investigation of its potential therapeutic applications in humans, the development of novel analogs with improved pharmacokinetic properties, and the exploration of its effects on other neurotransmitter systems. Additionally, further research is needed to fully elucidate the mechanism of action of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide and its downstream signaling pathways.
Synthesemethoden
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide can be synthesized through various methods, including the reaction of cyclobutanone with piperidine-1-carbonyl chloride and phenylboronic acid, as well as the reaction of cyclobutanone with piperidine-1-carboxamidine and phenylboronic acid. These methods have been optimized to yield high purity and high yields of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models, as well as potential antipsychotic effects. N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(13-7-6-8-13)18-15-10-3-2-9-14(15)17(21)19-11-4-1-5-12-19/h2-3,9-10,13H,1,4-8,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPXHGUDRGDGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)





![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)
![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)

![2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)
